

Physical and chemical properties of Butoconazole Impurity 3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Chloro-4-(4-chlorophenyl)butyl)-1 <i>H</i> -imidazole
Cat. No.:	B193716

[Get Quote](#)

An In-Depth Technical Guide to Butoconazole Impurity 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Butoconazole Impurity 3, a known related substance of the antifungal agent Butoconazole. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, including its chemical identity, physical characteristics, and analytical considerations. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

Butoconazole Impurity 3 is identified as **1-(2-chloro-4-(4-chlorophenyl)butyl)-1*H*-imidazole**. It is a key intermediate and potential impurity in the synthesis of Butoconazole.^{[1][2]} The structural integrity and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy, making the characterization of such impurities essential.

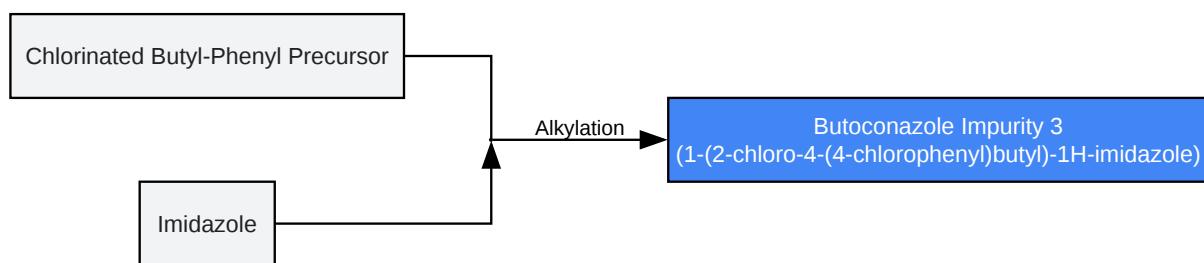
Table 1: Chemical Identification of Butoconazole Impurity 3

Parameter	Value	Reference
IUPAC Name	1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole	[3] [4]
CAS Number	67085-12-5	[3] [5] [6]
Molecular Formula	C ₁₃ H ₁₄ Cl ₂ N ₂	[2] [3] [5]
Molecular Weight	269.17 g/mol	[2] [3] [4]
Synonyms	Butoconazole Impurity 3; 1H-Imidazole, 1-(2-chloro-4-(4-chlorophenyl)butyl)-	[5]

Physical and Chemical Properties

The known physical and chemical properties of Butoconazole Impurity 3 are summarized below. These properties are crucial for its isolation, characterization, and for developing analytical methods.

Table 2: Physical and Chemical Properties of Butoconazole Impurity 3


Property	Value	Reference
Appearance	White to off-white crystalline powder	[1] [7]
Melting Point	154-156 °C	[7]
Boiling Point	442.6 ± 40.0 °C at 760 mmHg (Predicted)	[8]
Density	1.25 g/cm ³	[7]
Solubility	Slightly soluble in water; Soluble in organic solvents.	[7]
Flash Point	221.5 ± 27.3 °C (Predicted)	[8]

Experimental Protocols

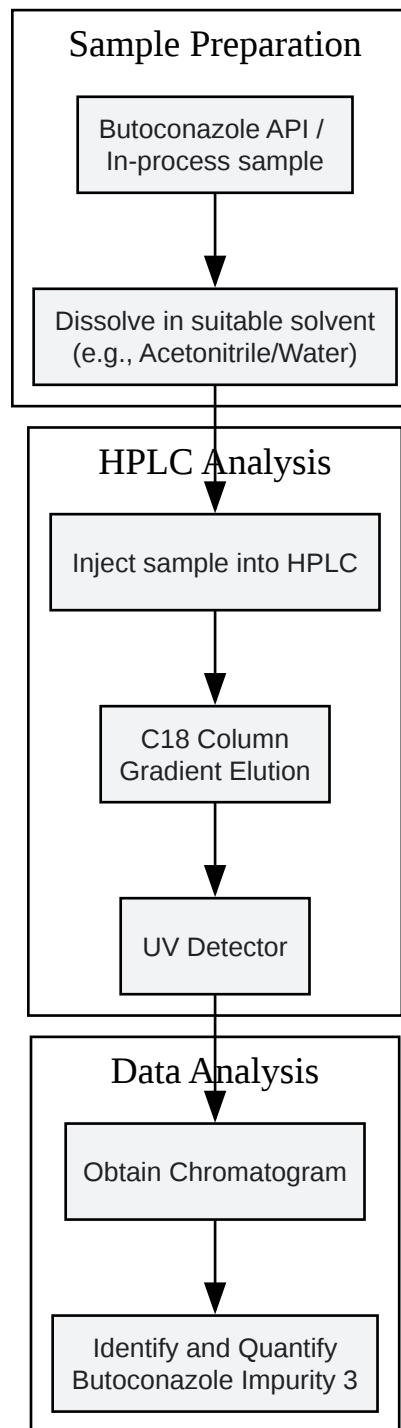
Detailed experimental protocols for the synthesis, isolation, and characterization of Butoconazole Impurity 3 are not extensively available in the public domain. However, general approaches for the analysis of drug impurities, particularly for azole antifungals, can be adapted.

Synthesis

The synthesis of Butoconazole Impurity 3 is typically part of the overall synthesis of Butoconazole, where it can be formed as an intermediate or a byproduct. The synthesis generally involves the alkylation of imidazole with a suitable chlorinated butyl-phenyl derivative. [9] A possible synthetic pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway for Butoconazole Impurity 3.


Analytical Characterization

The characterization of Butoconazole Impurity 3 would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating Butoconazole from its impurities. While a specific method for Impurity 3 is not detailed, a general approach would involve:

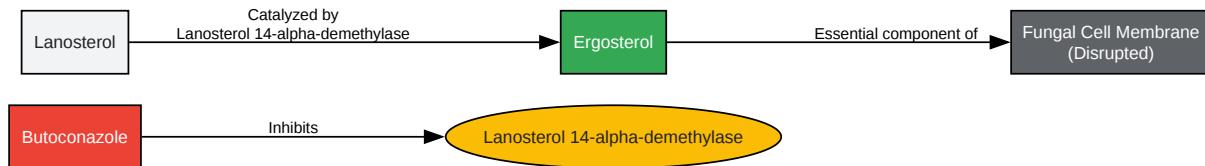
- **Column:** A C18 column is commonly used for the separation of azole antifungals and their impurities.

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
- Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the HPLC analysis of Butoconazole Impurity 3.

Spectroscopic Methods:


- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the identity of the impurity.

While specific spectral data for Butoconazole Impurity 3 is not readily available in published literature, the expected NMR signals can be predicted based on its structure. The ^1H NMR spectrum would likely show signals for the aromatic protons of the chlorophenyl group, the protons of the imidazole ring, and the aliphatic protons of the butyl chain. The ^{13}C NMR spectrum would similarly show characteristic peaks for the carbons in these moieties.

Biological Activity and Signaling Pathways

As an impurity, Butoconazole Impurity 3 is not expected to have a therapeutic effect.

Information regarding its specific biological activity or its involvement in any signaling pathways is not available. The primary focus for such a compound is on its detection, quantification, and control to ensure the safety and quality of the final drug product. The mechanism of action of the parent drug, Butoconazole, involves the inhibition of ergosterol synthesis in fungi, which is a common pathway for azole antifungals.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action of the parent drug, Butoconazole.

Conclusion

Butoconazole Impurity 3, chemically identified as **1-(2-chloro-4-(4-chlorophenyl)butyl)-1H-imidazole**, is a critical substance to monitor during the manufacturing of Butoconazole. This guide has consolidated the available information on its physical and chemical properties. While detailed experimental protocols and comprehensive spectral data are not widely published, the information provided herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry to guide their analytical method development and impurity profiling efforts. Further research to fully characterize this impurity and its potential impact is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | C13H14Cl2N2 | CID 12432034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, Pharmaceutical-Grade Antifungal Active Ingredient at Best Price [jigspharma.com]
- 8. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Butoconazole Impurity 3]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b193716#physical-and-chemical-properties-of-butoconazole-impurity-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com